1-(2-Methylphenyl)ethane-1,2-diamine
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Overview
Description
1-(2-Methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H14N2 It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)ethane-1,2-diamine can be synthesized through the electrocatalytic 1,2-diamination of alkenes. This method involves the use of an organic redox catalyst and electricity, which eliminates the need for transition metal catalysts and external chemical oxidants . The reaction proceeds through the simultaneous introduction of two amino groups across an alkene feedstock, resulting in the formation of 1,2-diamines with excellent diastereoselectivity .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic reduction of 1,2-diphenylthanedione dioxime using hydrazine hydrate, formic acid, and sodium formate in the presence of Raney’s nickel as a catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Imines and nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methylphenyl)ethane-1,2-diamine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity, receptor binding, and other molecular interactions .
Comparison with Similar Compounds
Ethylenediamine: A basic amine with the formula C2H8N2, widely used in chemical synthesis.
1,2-Diaminopropane: An organic compound with two amino groups attached to a propane backbone.
1,3-Diaminopropane: Similar to 1,2-diaminopropane but with amino groups at the 1 and 3 positions.
Uniqueness: 1-(2-Methylphenyl)ethane-1,2-diamine is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(2-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9H,6,10-11H2,1H3 |
InChI Key |
HBAJNQDYMXPGGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CN)N |
Origin of Product |
United States |
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